



Application Notes and Protocols for the Quantification of 5-Methoxytracheloside

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Compound of Interest		
Compound Name:	5-Methoxytracheloside	
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Introduction

5-Methoxytracheloside is a flavonoid glycoside that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. While specific, validated analytical methods for **5-Methoxytracheloside** are not widely published, this document provides a comprehensive guide to developing and implementing a robust quantitative method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The principles and protocols outlined here are based on established analytical methodologies for similar compounds.[1][2]

Principle of Analysis

High-Performance Liquid Chromatography (HPLC) separates **5-Methoxytracheloside** from other components in a sample matrix based on its physicochemical properties. The separated analyte then enters a mass spectrometer (MS), which ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by isolating a specific parent ion of **5-Methoxytracheloside** and then fragmenting it to produce characteristic daughter ions. The intensity of these daughter ions is proportional to the concentration of the analyte in the sample.[1]



Apparatus and Reagents

Apparatus:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18, 150 mm × 4.6 mm, 5.0 μm)[3]
- Vortex mixer
- Centrifuge
- Analytical balance
- · Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Reagents:

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (or Ammonium Acetate)
- 5-Methoxytracheloside reference standard
- Internal Standard (IS) (a structurally similar compound not present in the sample)

Experimental Protocols Sample Preparation (from Plant Material)

This protocol is a general guideline and may require optimization based on the specific plant matrix.



- Grinding: Obtain a representative sample of the dried plant material and grind it into a fine powder.[4]
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
 - Add 10 mL of an appropriate solvent (e.g., 80% methanol in water).
 - Vortex the mixture for 10 minutes to ensure thorough extraction.
 - Alternatively, the mixture can be left for 24 hours with periodic shaking.
- Centrifugation: Centrifuge the extract for 10 minutes at 3000 rpm to pellet the solid material. [4][6]
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.[4]
- Dilution: The filtered extract may need to be diluted with the initial mobile phase to fall within the calibration range.

HPLC-MS/MS System and Conditions

The following are suggested starting conditions and require optimization:

HPLC Conditions:

- Column: C18 (150 mm × 4.6 mm, 5.0 μm)[3]
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-2 min: 10% B



o 2-10 min: 10-90% B

o 10-12 min: 90% B

o 12-12.1 min: 90-10% B

• 12.1-15 min: 10% B

• Flow Rate: 0.5 mL/min

Injection Volume: 5 μL

Column Temperature: 40°C

MS/MS Conditions:

 Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on analyte response)

Scan Type: Multiple Reaction Monitoring (MRM)

Source Parameters:

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 350°C

MRM Transitions:

 To be determined by infusing a standard solution of 5-Methoxytracheloside and its internal standard to identify the precursor ion and the most abundant, stable product ions.

Standard Preparation and Calibration

 Stock Solution: Prepare a stock solution of 5-Methoxytracheloside (e.g., 1 mg/mL) in a suitable solvent like methanol.



- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.
- Calibration Curve: Prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by spiking the appropriate working standard solution into a blank matrix (a sample matrix known to not contain the analyte). This helps to account for matrix effects.
- Internal Standard: Add a constant concentration of the internal standard to all calibration standards and samples.
- Analysis: Analyze the calibration standards using the developed HPLC-MS/MS method.
- Plot: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard)
 against the concentration of the analyte. A linear regression analysis should be performed.

Method Validation

A developed analytical method must be validated to ensure its suitability for the intended purpose.[2] The following parameters should be assessed:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is typically desired.[7]
- Accuracy: The closeness of the test results obtained by the method to the true value. It is
 often assessed by spike and recovery experiments at different concentrations.[8]
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both intra-day and interday levels.[8]
- Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]



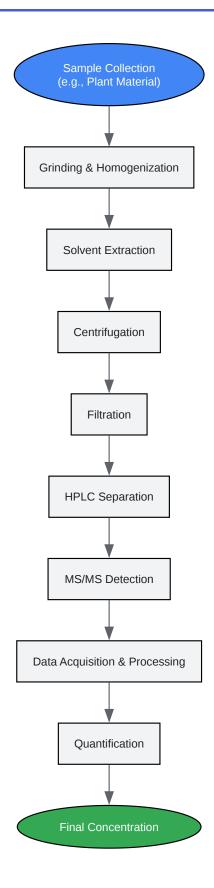
Data Presentation

The following table summarizes hypothetical but typical quantitative data for a validated HPLC-MS/MS method for **5-Methoxytracheloside**.

Parameter	Result	Acceptance Criteria
Linearity Range	1 - 500 ng/mL	-
Correlation Coefficient (r²)	0.998	≥ 0.99
Accuracy (Recovery)	95.2% - 104.5%	80% - 120%
Intra-day Precision (RSD)	< 5%	< 15%
Inter-day Precision (RSD)	< 8%	< 15%
Limit of Detection (LOD)	0.5 ng/mL	-
Limit of Quantification (LOQ)	1.0 ng/mL	-

Visualizations

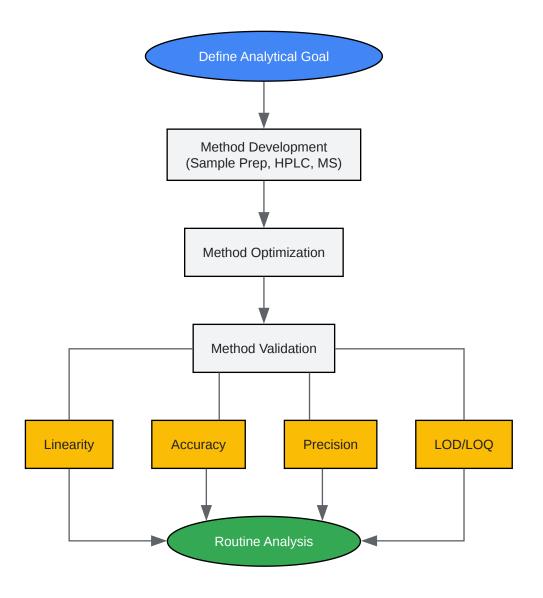




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Caption: Experimental workflow for **5-Methoxytracheloside** quantification.





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Caption: Logical flow of analytical method development and validation.

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